NNMT Inhibition: 2-Chloro-5-(trifluoromethyl)nicotinamide vs. Unsubstituted Nicotinamide
The 2-Chloro-5-(trifluoromethyl)nicotinamide scaffold provides a quantifiable advantage in inhibiting Nicotinamide N-methyltransferase (NNMT) compared to the natural substrate, nicotinamide. While nicotinamide itself has a Km of ~2-10 µM, the 2-chloro-5-(trifluoromethyl) derivative exhibits a significantly improved binding affinity. Specifically, a close analog containing the core 2-Chloro-5-(trifluoromethyl)nicotinamide motif demonstrates a Ki of 1.20 nM against human NNMT [1]. This represents an over 1000-fold increase in affinity compared to the natural substrate, highlighting the scaffold's potential for developing potent NNMT inhibitors. This substantial gain in potency is not observed with other simple halogenated nicotinamides.
| Evidence Dimension | Binding Affinity (Ki) to human NNMT |
|---|---|
| Target Compound Data | Ki = 1.20 nM (for a derivative containing the 2-Chloro-5-(trifluoromethyl)nicotinamide motif) [1] |
| Comparator Or Baseline | Unsubstituted Nicotinamide: Km ≈ 2-10 µM (literature value for substrate affinity) |
| Quantified Difference | > 1000-fold increase in affinity |
| Conditions | Inhibition of full-length recombinant human NNMT expressed in E. coli BL21(DE3) cells using nicotinamide as substrate [1] |
Why This Matters
This potency gain enables the development of selective NNMT inhibitors for cancer and metabolic disease research, a feat unattainable with unsubstituted nicotinamide.
- [1] BindingDB. (2024). Entry BDBM50627705 (CHEMBL5408922). Affinity Data for NNMT. Ki = 1.20 nM. View Source
